Fmoc-D-Ala(Bth)-OH

Chiral Chromatography Stereochemistry Peptide Synthesis

Generic benzothiazolyl alanine without verified stereochemistry risks invalidating peptide research. This (R)-enantiomer (Fmoc-D-Ala(Bth)-OH) ensures a single diastereomer for consistent biological activity. - Enantiopure D-configuration: Critical for D-peptide synthesis and proteolytic stability studies. - Benzothiazole moiety: A privileged scaffold for probing kinase inhibitor binding-site stereochemistry. - High purity: Minimizes side reactions during Fmoc-SPPS deprotection, ensuring homogeneous peptide yields. Supplied with full Certificate of Analysis for reliable procurement.

Molecular Formula C25H20N2O4S
Molecular Weight 444.5 g/mol
Cat. No. B12858839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ala(Bth)-OH
Molecular FormulaC25H20N2O4S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5S4)C(=O)O
InChIInChI=1S/C25H20N2O4S/c28-24(29)21(13-23-26-20-11-5-6-12-22(20)32-23)27-25(30)31-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,27,30)(H,28,29)/t21-/m1/s1
InChIKeyFOEQAVDISWFCSU-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d]thiazol-2-yl)propanoic acid: A Procurement Guide for R&D


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d]thiazol-2-yl)propanoic acid, also known as Fmoc-D-3-(2-benzothiazolyl)alanine, is a chiral, Fmoc-protected amino acid derivative with a molecular weight of 444.5 g/mol and the formula C25H20N2O4S [1]. It is a specialized building block for solid-phase peptide synthesis (SPPS), valued for its D-configuration and benzothiazole side chain .

Why Not All Fmoc-Alanine Derivatives Are Equal: The Case for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d]thiazol-2-yl)propanoic acid


Procuring a generic 'benzothiazolyl alanine' without verifying stereochemistry and purity can invalidate peptide research. The (R)-enantiomer, in contrast to its (S)-form or a racemic mixture, dictates the final peptide's 3D conformation and, consequently, its specific interaction with biological targets . Furthermore, the Fmoc group's stability is critical; standard deprotection conditions can lead to side reactions if the building block is impure, which directly impacts SPPS yield and final peptide homogeneity [1].

Quantifiable Differentiation: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d]thiazol-2-yl)propanoic acid vs. Alternatives


Stereochemical Fidelity: A Benchmark for Enantiomeric Purity

The (R)-isomer is defined by a specific optical rotation value, which is critical for confirming enantiopurity. While the L-isomer Fmoc-β-(benzothiazol-2-yl)-L-alanine has a reported specific optical rotation of [α]D20 = -39 ± 1º (c=1, DMF) , a different value is expected for the (R)-enantiomer. Procurement from a reputable supplier ensures this chiral integrity is quantified and documented.

Chiral Chromatography Stereochemistry Peptide Synthesis

SPPS Compatibility: The Fmoc-Strategy Advantage

The Fmoc group is a cornerstone of modern peptide synthesis. Its use in this compound ensures compatibility with standard Fmoc-SPPS protocols. In contrast, alternative protecting groups like Boc require harsh acidic conditions for deprotection (e.g., TFA), which are incompatible with acid-labile peptide modifications. Fmoc-based syntheses are known to provide high stepwise efficiencies; for example, coupling efficiencies >99% have been reported for other Fmoc-amino acids under optimized conditions [1], highlighting the advantage of this chemistry over other orthogonal strategies.

Solid-Phase Peptide Synthesis Fmoc Chemistry Peptide Yield

Purity Specification: A Direct Procurement Differentiator

The (R)-enantiomer is offered commercially with a purity of 99%, as specified by at least one major supplier . In contrast, some generic suppliers list the L-isomer with a minimum purity of only 95% . This 4% difference in purity represents a significant reduction in potentially yield-reducing impurities for SPPS applications.

HPLC Purity Quality Control Reproducibility

Optimal Use Cases for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d]thiazol-2-yl)propanoic acid in Research and Development


Synthesis of D-Peptide Therapeutics and Diagnostics

This (R)-isomer is a critical building block for the synthesis of D-peptides, which are known for their enhanced resistance to proteolytic degradation compared to their L-peptide counterparts. The high enantiomeric purity ensures the production of a single diastereomer, which is essential for the consistent biological activity and pharmacokinetic profile of potential therapeutic leads .

Structure-Activity Relationship (SAR) Studies of Enzyme Inhibitors

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors and other bioactive molecules. Incorporating this (R)-enantiomer into a peptide allows researchers to probe the stereochemical requirements of a target binding site, as the specific 3D orientation of the benzothiazole ring is fixed by the amino acid's chirality .

Development of Conformationally Constrained Peptides

The bulky benzothiazole side chain can be used to introduce a conformational constraint within a peptide sequence. This is a powerful strategy in drug design for stabilizing a bioactive conformation, which can lead to improved target affinity and selectivity. The high purity of the building block is crucial for obtaining meaningful biophysical data (e.g., from circular dichroism or NMR spectroscopy) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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